2-(4-Chloro-2-fluorophenyl)pyrrolidine is a chemical compound characterized by its unique molecular structure and potential applications in scientific research. Its molecular formula is with a molecular weight of 199.65 g/mol. The compound is classified under the category of pyrrolidine derivatives, which are known for their diverse biological activities.
2-(4-Chloro-2-fluorophenyl)pyrrolidine falls into the category of organic compounds, specifically as a heterocyclic compound due to the presence of the pyrrolidine ring. Its classification also includes halogenated compounds due to the chlorine and fluorine substituents on the phenyl ring.
The synthesis of 2-(4-Chloro-2-fluorophenyl)pyrrolidine typically involves a straightforward reaction between 4-chloro-2-fluoroaniline and pyrrolidine.
Technical Details:
The molecular structure of 2-(4-Chloro-2-fluorophenyl)pyrrolidine features a pyrrolidine ring attached to a phenyl group that contains both chlorine and fluorine substituents.
Data:
2-(4-Chloro-2-fluorophenyl)pyrrolidine can participate in various chemical reactions:
Common Reagents:
Relevant Data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 199.65 g/mol |
| InChI Key | WDQHMIUEXFTEDD-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC1)C2=C(C=C(C=C2)Cl)F |
The primary applications of 2-(4-Chloro-2-fluorophenyl)pyrrolidine lie within medicinal chemistry and pharmacology. Its unique structure may offer potential as a lead compound in drug discovery, particularly in developing therapeutics targeting neurological disorders or other diseases where pyrrolidine derivatives have shown efficacy.
Additionally, due to its ability to participate in various chemical reactions, it serves as an intermediate in synthetic organic chemistry, facilitating the construction of more complex molecules necessary for research and development in pharmaceuticals .
The asymmetric construction of the chiral 2-(4-chloro-2-fluorophenyl)pyrrolidine scaffold relies primarily on organocatalytic approaches and chiral auxiliary-mediated transformations. Diarylprolinol silyl ether catalysts, derived from proline, enable the enantioselective functionalization of pyrrolidine precursors through hydrogen-bond-directed transition states [8]. These catalysts facilitate enantioselectivities exceeding 90% ee in model systems by creating a well-defined chiral environment that shields one face of the reactive intermediate during bond formation [8] [2].
A patented large-scale synthesis of pharmaceutically relevant pyrrolidine-2-carboxamides demonstrates the application of copper-catalyzed asymmetric alkylation. This method achieves >98% enantiomeric excess through the strategic use of chiral phosphine ligands that coordinate to the copper center, directing the stereochemical outcome of the nucleophilic addition [2] [6]. The reaction proceeds under mild conditions (25-50°C) with catalyst loadings as low as 0.5 mol%, making it industrially viable [6]. Alternative approaches employ chiral resolution of racemic mixtures using diastereomeric salt formation, though this method typically yields <50% of the desired enantiomer and generates significant waste streams [7].
Table 1: Asymmetric Synthesis Methods for Pyrrolidine Derivatives
| Method | Catalyst/Ligand | ee (%) | Temperature | Scale Feasibility |
|---|---|---|---|---|
| Organocatalysis | Diarylprolinol silyl ether | 90-95 | 25°C | Lab-scale |
| Cu-catalyzed alkylation | Chiral phosphine complexes | >98 | 25-50°C | Multi-kilogram |
| Chiral resolution | Di-p-toluoyl-D-tartaric acid | 99 | 0°C | Limited by yield |
Suzuki-Miyaura cross-coupling represents the most efficient methodology for installing the 4-chloro-2-fluorophenyl moiety onto pyrrolidine systems. The reaction requires careful optimization of several parameters due to the orthogonal reactivity of the chloro and fluoro substituents. Key considerations include:
Negishi coupling provides an alternative for sensitive substrates, employing organozinc reagents that tolerate diverse functional groups. This method achieves >85% yield in pyrrolidine arylation when using Pd(dppf)Cl₂ catalyst (1 mol%) at 60°C [3]. The reaction demonstrates excellent chemoselectivity, preserving the chloro and fluoro substituents while introducing the pyrrolidine moiety.
Table 2: Coupling Reaction Optimization Parameters
| Parameter | Suzuki-Miyaura Conditions | Negishi Conditions |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd(dppf)Cl₂ (1 mol%) |
| Temperature | 80°C | 60°C |
| Solvent | Toluene/EtOH (4:1) | THF |
| Base | K₃PO₄ (2 equiv) | None |
| Boron/Zinc Source | Arylboronic acid (1.3 equiv) | Arylzinc bromide (1.2 equiv) |
| Yield Range | 75-92% | 82-89% |
The secondary amine within the pyrrolidine ring necessitates protection during multi-step syntheses to prevent undesired side reactions. Boc (tert-butyloxycarbonyl) protection stands as the most widely employed strategy due to its:
Alternative protecting groups include Cbz (benzyloxycarbonyl), removed via hydrogenolysis, and Fmoc (fluorenylmethyloxycarbonyl), cleaved with piperidine. However, Cbz requires catalytic hydrogenation conditions incompatible with aryl chlorides, while Fmoc deprotection generates byproducts that complicate large-scale workups [4]. For halogen-rich systems like 2-(4-chloro-2-fluorophenyl)pyrrolidine, Boc remains optimal due to its compatibility with the aryl halide functionality and commercial availability of reagents.
Scale-up of 2-(4-chloro-2-fluorophenyl)pyrrolidine derivatives faces three primary challenges: catalyst cost, purification complexity, and regulatory constraints. The asymmetric hydrogenation step in pyrrolidine synthesis requires precious metal catalysts (e.g., Ir-, Rh-, or Ru-complexes), constituting >40% of raw material costs in multi-kilogram batches [6]. Strategies to mitigate this include:
Purification hurdles arise from the geometric isomers and residual metals in the final product. Industrial processes employ tandem crystallization where the crude product undergoes sequential crystallizations from different solvent systems (e.g., acetonitrile → toluene/heptane) to achieve >99.5% purity [5]. Residual palladium removal requires treatment with thiourea-functionalized resins or activated charcoal, reducing Pd content to <10 ppm [6].
Regulatory considerations demand strict control of genotoxic impurities, particularly in aryl halide-containing pharmaceuticals. The ICH Q3 guidelines require <80 ppm for known mutagens, necessitating validated purge studies during process development. The chemical stability of the 4-chloro-2-fluorophenyl moiety minimizes degradation risks, but stringent analytical controls (HPLC-MS) are implemented to monitor potential impurities at 0.05% levels [1] [5].
Table 3: Industrial Production Cost Drivers
| Cost Factor | Laboratory Process | Optimized Industrial Process | Reduction Strategy |
|---|---|---|---|
| Chiral Catalyst | 5 mol% | 0.5 mol% | Ligand recycling |
| Solvent Consumption | 100 L/kg | 15 L/kg | Countercurrent extraction |
| Purity (Chromatography) | Required | Not required | Tandem crystallization |
| Pd Removal | Not addressed | <10 ppm | Thiourea resins |
Compound Table
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2